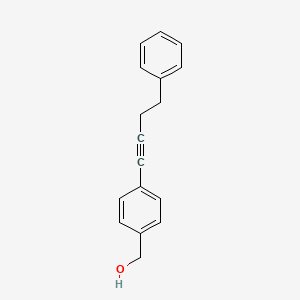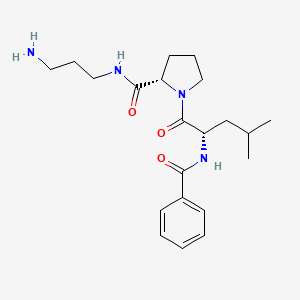
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- is a complex organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% can be achieved at a substrate concentration of 145 mM .
Industrial Production Methods: In industrial settings, the production of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- can be optimized by employing biocatalysis. This method not only enhances the yield but also minimizes waste and avoids the use of halogenated solvents. The stability of the immobilized enzyme and the high optical purity of the product make this approach highly desirable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- undergoes various chemical reactions, including amidation, hydrolysis, and substitution reactions. The amidation process is particularly significant as it involves the transformation of acids into amides without substrate activation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, acyl chlorides, and various organic solvents such as 2-methyl-2-butanol. The reactions are typically carried out at elevated temperatures (e.g., 70°C) to achieve optimal conversion rates .
Major Products Formed: The major products formed from these reactions include high-purity amides, which are essential intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals due to its role as a key intermediate. Additionally, its unique structural properties make it valuable in the study of enzyme-catalyzed reactions and the development of biocatalytic processes .
Mécanisme D'action
The mechanism of action of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing enzyme-catalyzed amidation, which is a crucial step in the synthesis of various bioactive molecules. The molecular targets include enzymes such as CalB, which facilitate the conversion of acids into amides .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- include other L-proline derivatives and amides such as L-proline amide hydrolase and D-leucyl-N-(3-chlorobenzyl)-L-prolinamide .
Uniqueness: What sets L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- apart from other similar compounds is its high optical purity and the efficiency of its biocatalytic synthesis. The use of immobilized enzymes in its production not only enhances the yield but also ensures the stability and purity of the final product .
Propriétés
Numéro CAS |
502761-28-6 |
|---|---|
Formule moléculaire |
C21H32N4O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-N-(3-aminopropyl)-1-[(2S)-2-benzamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-15(2)14-17(24-19(26)16-8-4-3-5-9-16)21(28)25-13-6-10-18(25)20(27)23-12-7-11-22/h3-5,8-9,15,17-18H,6-7,10-14,22H2,1-2H3,(H,23,27)(H,24,26)/t17-,18-/m0/s1 |
Clé InChI |
SDRVOLKHUSGAMT-ROUUACIJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


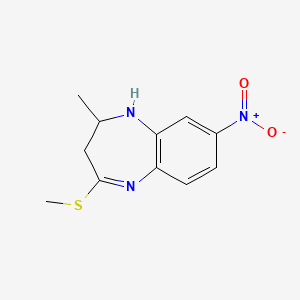
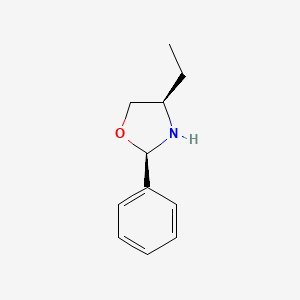

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
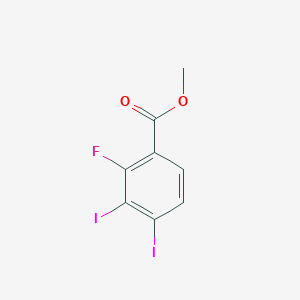
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
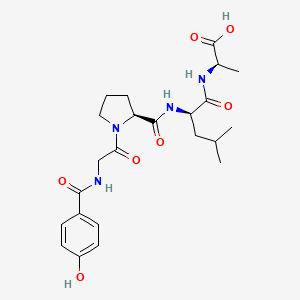
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
